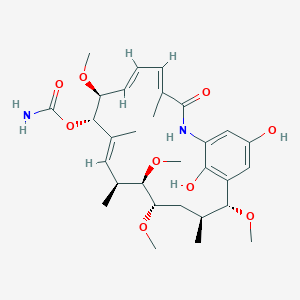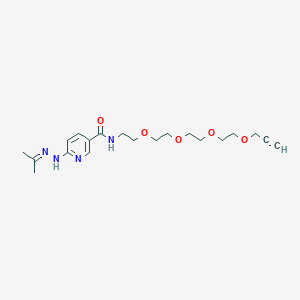![molecular formula C27H28ClFN2OS B15073706 4-(2-chloro-4-methoxy-5-methylphenyl)-N-[2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]-5-methyl-N-prop-2-ynyl-1,3-thiazol-2-amine](/img/structure/B15073706.png)
4-(2-chloro-4-methoxy-5-methylphenyl)-N-[2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]-5-methyl-N-prop-2-ynyl-1,3-thiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
SSR125543 is a selective corticotropin-releasing factor type 1 receptor antagonist. This compound has been studied for its potential to mitigate the effects of stress and anxiety-related disorders, such as post-traumatic stress disorder. It has shown promise in preclinical studies for its ability to attenuate cognitive deficits and normalize neuronal excitability .
Vorbereitungsmethoden
The synthesis of SSR125543 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The industrial production methods for SSR125543 are proprietary and not widely disclosed in public literature. the compound is typically synthesized through a series of organic reactions that ensure high purity and yield .
Analyse Chemischer Reaktionen
SSR125543 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride are often used.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Halogenation reactions are common, where halogens like chlorine or bromine are used as reagents.
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
SSR125543 has been extensively studied for its potential therapeutic applications:
Chemistry: It serves as a model compound for studying receptor-ligand interactions.
Biology: It is used to investigate the role of corticotropin-releasing factor type 1 receptors in stress responses.
Medicine: SSR125543 has shown potential in treating anxiety and stress-related disorders by normalizing hippocampal neuronal excitability.
Industry: The compound is used in the development of new therapeutic agents targeting stress and anxiety disorders .
Wirkmechanismus
SSR125543 exerts its effects by selectively antagonizing corticotropin-releasing factor type 1 receptors. This action prevents the binding of corticotropin-releasing factor, thereby inhibiting the downstream signaling pathways involved in stress responses. The compound normalizes hippocampal neuronal excitability, which is often impaired by stress .
Vergleich Mit ähnlichen Verbindungen
SSR125543 is compared with other compounds such as paroxetine and d-cycloserine, which have demonstrated clinical efficacy against post-traumatic stress disorder. Unlike these compounds, SSR125543 specifically targets corticotropin-releasing factor type 1 receptors, making it unique in its mechanism of action. Similar compounds include:
Paroxetine: A selective serotonin reuptake inhibitor.
D-cycloserine: A partial N-methyl-D-aspartate receptor agonist
SSR125543 stands out due to its selective targeting of corticotropin-releasing factor type 1 receptors, offering a distinct approach to managing stress-related disorders.
Eigenschaften
IUPAC Name |
4-(2-chloro-4-methoxy-5-methylphenyl)-N-[2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]-5-methyl-N-prop-2-ynyl-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28ClFN2OS/c1-6-11-31(24(13-19-8-9-19)20-10-7-16(2)23(29)14-20)27-30-26(18(4)33-27)21-12-17(3)25(32-5)15-22(21)28/h1,7,10,12,14-15,19,24H,8-9,11,13H2,2-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEAKXXNRGSLYTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(CC2CC2)N(CC#C)C3=NC(=C(S3)C)C4=C(C=C(C(=C4)C)OC)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28ClFN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(4R)-N-[2-[2-[2-[2-[2-[2-[2-[(2-iodoacetyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethyl]-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanamide](/img/structure/B15073623.png)
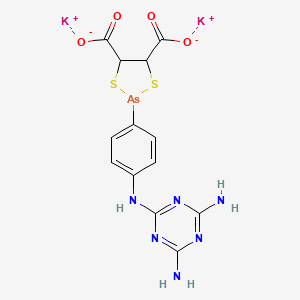
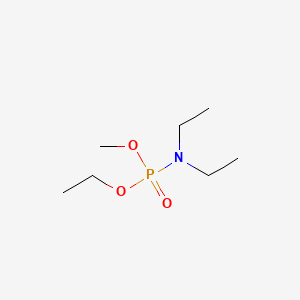
![(6R,7R)-7-[[2-amino-2-(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-(2H-triazol-4-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B15073638.png)
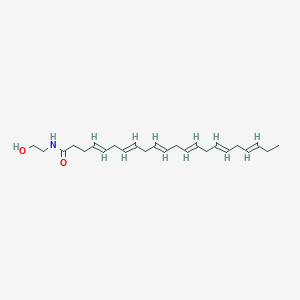
![[amino-[2-[[5-(hydroxymethyl)-1H-indol-3-yl]methylidene]hydrazinyl]methylidene]-pentylazanium](/img/structure/B15073680.png)
![heptadecan-9-yl 10-[2-hydroxyethyl-(8-oxo-8-undecoxyoctyl)amino]decanoate](/img/structure/B15073683.png)
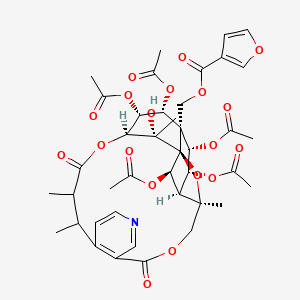
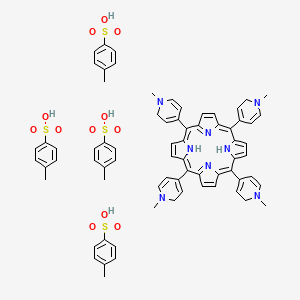

![(5S,8S,9S,10S,11S,14R)-17-[(2R,4S)-4-[(2S)-3,3-dimethyloxiran-2-yl]-4-hydroxybutan-2-yl]-11-hydroxy-8,10,14-trimethyl-2,4,5,6,7,9,11,12,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B15073704.png)

